2,4-Pentanedione, ion(1-), sodium
Description
Significance of Beta-Diketones in Coordination Chemistry
Beta-diketones, characterized by a dicarbonyl structure with the two carbonyl groups separated by a methylene (B1212753) group, are of paramount importance in coordination chemistry. alfachemic.com Their significance stems from their ability to form stable chelate rings with metal ions. researchgate.netacs.org This chelating effect, where a single ligand binds to a central metal atom at two or more points, imparts considerable stability to the resulting complex. vaia.com
The deprotonated form of a β-diketone, a β-diketonate anion, acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms. libretexts.orgbiofuranchem.com This forms a stable six-membered ring. biofuranchem.com The versatility of β-diketones is further enhanced by the fact that their properties can be finely tuned by modifying the substituents on the backbone of the ligand. acs.org This allows for the synthesis of metal complexes with a wide range of electronic and steric properties, making them valuable in various applications, including catalysis, materials science, and as NMR shift reagents. researchgate.netwikipedia.org
Overview of the Acetylacetonate (B107027) Anion as a Bidentate Ligand
The acetylacetonate anion (acac⁻), derived from the deprotonation of acetylacetone (B45752), is a classic example of a bidentate ligand. vaia.comwikipedia.org The negative charge is delocalized across the oxygen-carbon-carbon-carbon-oxygen framework through resonance. wikipedia.org This resonance results in the two C-O bonds and the two central C-C bonds having equivalent bond lengths. wikipedia.orgreddit.com
The two oxygen atoms of the acetylacetonate anion coordinate with a metal ion to form a stable six-membered chelate ring. biofuranchem.comwikipedia.org This bidentate coordination is a key feature that contributes to the stability of metal acetylacetonate complexes. vaia.com The acetylacetonate ligand is considered a "hard" ligand, meaning it preferentially coordinates to "hard" metal ions. libretexts.org
Historical Context of Sodium Acetylacetonate in Chemical Research
The use of acetylacetonate complexes dates back to the late 19th century. However, the systematic study and application of these compounds, including sodium acetylacetonate, gained significant traction in the mid-20th century. An early documented synthesis of sodium acetylacetonate involves the reaction of sodium hydroxide (B78521) with acetylacetone. orgsyn.org
Initially, research focused on the synthesis and characterization of various metal acetylacetonate complexes. wikipedia.org Over time, the utility of sodium acetylacetonate as a convenient and effective precursor for these syntheses became widely recognized. wikipedia.org It has been instrumental in the development of catalysts for various organic reactions, precursors for the deposition of metal oxide thin films, and as reagents in analytical chemistry. americanelements.comnanotrun.com The study of sodium acetylacetonate and its derivatives continues to be an active area of research, with ongoing efforts to develop new applications in areas like materials science and nanotechnology. americanelements.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7O2.Na/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIMCZAVKFCITD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17272-66-1 (Parent) | |
| Record name | 2,4-Pentanedione, ion(1-), sodium (1:1) | |
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DSSTOX Substance ID |
DTXSID80912071 | |
| Record name | Sodium acetylacetonate | |
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Molecular Weight |
122.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15435-71-9 | |
| Record name | Sodium acetylacetonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15435-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Pentanedione, ion(1-), sodium (1:1) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015435719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Pentanedione, ion(1-), sodium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Sodium acetylacetonate | |
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| Record name | Pentane-2,4-dione, monosodium salt | |
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Coordination Chemistry of the Acetylacetonate Anion with Sodium and Other Metal Centers
Fundamental Principles of Chelating Properties
The acetylacetonate (B107027) anion is a bidentate ligand, meaning it binds to a metal center through two of its atoms, in this case, both oxygen atoms. wikipedia.orgresearchgate.net This forms a stable six-membered chelate ring with the metal ion. wikipedia.orgresearchgate.net The stability of this ring is a primary driver for the formation of metal acetylacetonate complexes. The negative charge of the anion is delocalized across the oxygen-carbon-oxygen framework, which enhances its ability to coordinate with positively charged metal ions. acs.org The general synthesis of metal acetylacetonate complexes involves the reaction of a metal salt with acetylacetone (B45752), often in the presence of a base to facilitate the deprotonation of the acetylacetone. wikipedia.org However, in some instances, the chelate effect is so pronounced that a base is not required for the complex to form. wikipedia.org
Structural Elucidation of Sodium Acetylacetonate Complexes
The seemingly simple sodium acetylacetonate salt exhibits a surprisingly complex and varied structural chemistry in the solid state, largely influenced by the presence of co-ligands such as water or other solvent molecules.
Coordination Environment of the Sodium Ion
In the well-characterized sodium acetylacetonate monohydrate, Na(acac)·H₂O, the sodium ion is five-coordinate. It is bonded to the two oxygen atoms of one acetylacetonate ligand, the oxygen atom of a water molecule, and two oxygen atoms from two neighboring acetylacetonate groups. This coordination environment results in a distorted trigonal bipyramidal geometry around the sodium ion.
Formation of Polymeric Chains and Dimeric Structures
A prominent feature of the crystal structure of sodium acetylacetonate monohydrate is the formation of one-dimensional polymeric chains. These chains are constructed from the repeating [Na(acac)(H₂O)] units, where adjacent units are linked through the coordination of an oxygen atom from one acetylacetonate ligand to the sodium ion of a neighboring unit. The sodium ions themselves form a zigzag chain along the crystallographic b-axis. While the monohydrate forms a polymeric structure, dimeric structures have also been observed in other sodium complexes, particularly with different ligands. For instance, a dimeric structure featuring a central four-membered Na₂O₂ ring has been reported in a sodium salt of a modified phosphinic acid. mdpi.com The tendency to form either polymeric or dimeric structures is influenced by factors such as the nature of the co-ligand and the steric and electronic properties of the primary ligand.
Formation and Properties of Heterometallic Complexes Incorporating the Acetylacetonate Ligand
The acetylacetonate ligand is instrumental in the construction of heterometallic complexes, where two or more different metal ions are present in the same molecule. Sodium acetylacetonate can act as a precursor or a building block in the synthesis of these complex architectures. The alkali metal ion often acts as a linker between two or more transition metal acetylacetonate fragments. bohrium.com
A notable example is the heterobimetallic mixed-ligand hexanuclear precursor [NaMn₂(thd)₄(OAc)]₂, where 'thd' is the anion of 2,2,6,6-tetramethyl-3,5-heptanedione (a substituted acetylacetonate) and 'OAc' is acetate (B1210297). uchicago.edu In this "dimer-of-trimers" structure, two [NaMn₂(thd)₄]⁺ units are bridged by two acetate ligands. uchicago.edu This complex is notable for its volatility and solubility in common solvents. uchicago.edu
Another fascinating example is the formation of molecular and ionic isomers in the [NaCrFe(acac)₃(hfac)₃] system, where hfac is hexafluoroacetylacetonate. acs.org A molecular isomer, [Cr(acac)₃-Na-Fe(hfac)₃], and an ionic isomer, {[Cr(acac)₃-Na-Cr(acac)₃]⁺[Fe(hfac)₃-Na-Fe(hfac)₃]⁻}, have been isolated. acs.org These isomers exhibit distinct physical properties, such as solubility. acs.org The formation of such complex structures highlights the role of the sodium ion in templating the assembly of larger heterometallic species.
Furthermore, pentanuclear complexes with the general formula [M¹(ptac)₃-Na-M²(acac)₃-Na-M³(ptac)₃] have been synthesized, where ptac is another substituted acetylacetonate. In these structures, the sodium ions bridge the tris-chelated transition metal units.
The properties of these heterometallic complexes are of significant interest. For example, the [NaMn₂(thd)₄(OAc)]₂ complex has been utilized as a single-source precursor for the low-temperature preparation of Na₄Mn₉O₁₈, a material relevant for sodium-ion batteries. uchicago.edu
Ligand Modifications and Substituted Acetylacetonate Complexes
The versatility of the acetylacetonate ligand can be further expanded by introducing various substituents onto its backbone. These modifications can significantly influence the electronic and steric properties of the ligand, which in turn affects the structure, stability, and reactivity of the resulting metal complexes.
Common modifications include the substitution of the methyl groups with other alkyl or aryl groups, or the replacement of the central hydrogen atom. For instance, the use of fluorinated acetylacetonates (B15086760), such as hexafluoroacetylacetonate (hfac) and trifluoroacetylacetonate (tfac), can enhance the volatility and solubility of the metal complexes. researchgate.net
The introduction of bulky substituents can also lead to changes in the coordination number and geometry of the metal center. In the context of heterometallic complexes involving sodium, the use of the sterically demanding 2,2,6,6-tetramethyl-3,5-heptanedionate (thd) ligand, in conjunction with an acetate ligand, facilitates the formation of a stable hexanuclear sodium-manganese complex. uchicago.edu
Derivatives of Acetylacetone in Sodium Complexation
The coordination chemistry of the acetylacetonate anion with sodium reveals a variety of structural motifs, which are highly dependent on the nature of the acetylacetonate derivative and the presence of other coordinating ligands. While sodium acetylacetonate itself can be prepared by reacting acetylacetone with a sodium base like sodium hydroxide (B78521) or sodium hydride wikipedia.org, the introduction of substituents onto the acetylacetonate ligand, particularly at the 1- and 3-positions, significantly modifies its electronic and steric properties, leading to diverse coordination behaviors with the sodium ion.
A prominent class of derivatives used in sodium complexation are the fluorinated β-diketonates. For instance, sodium hexafluoroacetylacetonate (Na(hfa)) has been extensively studied. In the absence of other coordinating solvents, it can form a polymeric structure. mdpi.com However, the introduction of glymes (polyethers) as co-ligands leads to the formation of distinct adducts. With diglyme, an ionic oligomeric structure, [Na₄(hfa)₆]²⁻•2[Na(diglyme)₂]⁺, is formed. mdpi.comnih.gov In this complex, some sodium ions are part of a complex anion with the hexafluoroacetylacetonate ligands, while others are cationic and coordinated by the glyme. When tetraglyme (B29129) is used, a mononuclear seven-coordinated complex, Na(hfa)•tetraglyme, is isolated. mdpi.comnih.gov The length of the polyether chain in the glyme thus plays a crucial role in determining the final structure of the sodium complex.
Another example is the use of 1-benzoyl-3,3,3-trifluoroacetonate (BTA), an aromatic derivative of acetylacetone, in sodium complexation. In a notable case, the reaction of NaH with a europium complex containing BTA and 2-(3-pyrazolyl)pyridine (pypzH) resulted in a europium-free tetrasodium (B8768297) complex, [Na₄(pypzH)₂(μ₄-BTA)₂(μ₂-BTA)₂]. nih.govresearchgate.net This compound features a unique central {Na₄O₆} core, where the sodium ions exhibit highly irregular coordination environments, with coordination numbers of five ({NaN₂O₃}) and six ({NaO₆}). nih.govresearchgate.net The BTA ligands in this structure adopt different coordination modes, acting as both bridging (μ₂) and quadruply bridging (μ₄) ligands.
The synthesis of bis-1,3-diketone derivatives of calix dntb.gov.uaarenes, which incorporate acetylacetone, 1-benzoylacetone, or dibenzoylmethane (B1670423) moieties, and their subsequent complexation with metal ions have also been explored. rsc.orgresearchgate.net The sodium salts of these acetylacetone derivatives are used as intermediates in the synthesis of these larger, more complex ligands. rsc.orgresearchgate.net
Impact of Substitution on Coordination Geometry and Reactivity
Steric Effects: The steric bulk of the substituents on the acetylacetonate ligand can significantly influence the coordination number and geometry of the sodium ion. For example, the use of bulky substituents can prevent the formation of polymeric structures and favor the formation of lower-coordinate or mononuclear complexes. The presence of additional coordinating groups on the substituent can also lead to the formation of more complex structures, such as the ditopic ligand 3-(3,5-dimethyl-pyrazol-4-yl)pentane-2,4-dione, which offers different coordination sites for metal ions. acs.org
Reactivity: The nature of the substituents on the acetylacetonate ligand also affects the reactivity of the sodium complexes. For example, sodium β-diketonate glyme adducts, such as those derived from Na(hfa), have shown potential as precursors for the synthesis of sodium-based nanostructured materials through methods like metal-organic chemical vapor deposition (MOCVD) and sol-gel processes. mdpi.comnih.gov The choice of the acetylacetonate derivative and the co-ligand can be tuned to control the decomposition pathway and yield the desired material. Furthermore, the reactivity of the coordinated acetylacetonate ligand itself can be influenced by the metal center and the substituents. For instance, in some transition metal complexes, the acetylacetonate ligand can undergo electrophilic substitution, demonstrating an aromatic-like character. wikipedia.org While this reactivity is well-documented for transition metals, the principles can extend to the reactivity of the sodium acetylacetonate complexes as reagents in organic synthesis. For example, sodium acetylacetonate and its derivatives are used in C-C bond-forming reactions. researchgate.net The substituents on the acetylacetonate can influence the nucleophilicity of the central carbon atom, thereby affecting its reactivity in alkylation and other reactions. wikipedia.org
Table 1: Examples of Substituted Acetylacetonate-Sodium Complexes
| Derivative Ligand | Complex Formula | Structural Features | Reference(s) |
|---|---|---|---|
| Hexafluoroacetylacetonate (hfa) and Diglyme | [Na₄(hfa)₆]²⁻•2[Na(diglyme)₂]⁺ | Ionic oligomeric structure | mdpi.comnih.gov |
| Hexafluoroacetylacetonate (hfa) and Tetraglyme | Na(hfa)•tetraglyme | Mononuclear seven-coordinated complex | mdpi.comnih.gov |
| 1-Benzoyl-3,3,3-trifluoroacetonate (BTA) and 2-(3-pyrazolyl)pyridine (pypzH) | [Na₄(pypzH)₂(μ₄-BTA)₂(μ₂-BTA)₂] | Tetranuclear complex with a central {Na₄O₆} core | nih.govresearchgate.net |
Mechanistic Pathways and Reactivity Profiles of 2,4 Pentanedione, Ion 1 , Sodium in Chemical Transformations
Role as a Nucleophile in Organic Synthesis
As a classic example of a "soft" nucleophile, the acetylacetonate (B107027) anion can react at either the central carbon atom (C-alkylation) or the oxygen atoms (O-alkylation), with the outcome often dictated by the reaction conditions and the nature of the electrophile. wikipedia.org Its utility as a carbon-based nucleophile is particularly prominent in reactions that form new carbon-carbon bonds, a cornerstone of organic synthesis.
The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the nucleophilic addition of an enolate to a carbonyl compound. srmist.edu.inwikipedia.org The subsequent dehydration of the initial β-hydroxy carbonyl product yields a conjugated enone. libretexts.org The mechanism hinges on the generation of an enolate, which then acts as the key nucleophilic species.
Sodium acetylacetonate, as a pre-formed and stable enolate, is an ideal nucleophile for this transformation. In a mixed or crossed aldol reaction, where the enolate donor and the electrophilic acceptor are different molecules, sodium acetylacetonate can serve as the enolate component. libretexts.org Due to the high acidity of the central methylene (B1212753) protons in the parent acetylacetone (B45752), the resulting enolate is relatively weak as a base but an effective nucleophile, which can selectively add to a more reactive carbonyl acceptor, such as an aldehyde. libretexts.orgyoutube.com The reaction proceeds via the attack of the central carbon of the acetylacetonate anion on the electrophilic carbonyl carbon of the acceptor molecule. This forms a β-hydroxy dicarbonyl adduct, which can then be dehydrated, often under thermal conditions, to produce a highly conjugated product.
The Michael addition, or conjugate addition, describes the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org This reaction is highly effective with soft, resonance-stabilized nucleophiles, making the acetylacetonate anion an exemplary Michael donor. libretexts.orgyoutube.com The stability of the enolate derived from β-dicarbonyl compounds ensures that conjugate addition is highly favored over the competitive 1,2-addition to the carbonyl carbon. libretexts.org
The mechanism involves the attack of the nucleophilic central carbon of the sodium acetylacetonate on the β-carbon of the α,β-unsaturated system (the Michael acceptor). libretexts.org This breaks the carbon-carbon π-bond and forms a new enolate, which is subsequently protonated during workup to yield the final 1,5-dicarbonyl adduct. masterorganicchemistry.com The thermodynamic driving force for the reaction is the formation of a strong carbon-carbon single bond at the expense of a weaker π-bond. masterorganicchemistry.com
Table 1: Nucleophilic Reactions of Sodium Acetylacetonate
| Reaction Type | Role of Sodium Acetylacetonate | Key Mechanistic Step | Typical Product |
|---|---|---|---|
| Aldol Condensation | Nucleophilic Enolate Donor | Attack on a carbonyl carbon | β-Hydroxy dicarbonyl or α,β-Unsaturated dicarbonyl |
| Michael Addition | Nucleophilic Michael Donor | Attack on the β-carbon of an α,β-unsaturated system | 1,5-Dicarbonyl compound |
Complexation and Ligand Exchange Reactions
Beyond its role as a carbon nucleophile, sodium acetylacetonate is extensively used as a source of the bidentate acetylacetonate (acac) ligand for the synthesis of metal complexes. wikipedia.orgontosight.ai The two oxygen atoms of the anion chelate to a metal center, forming a stable six-membered ring.
Recent research has highlighted a sophisticated role for sodium acetylacetonate in the synthesis of complex nanomaterials. In a novel topochemical transformation, sodium acetylacetonate facilitates the construction of layered oxychalcogenide nanoparticles. nih.govacs.org Specifically, it is employed in the conversion of Lanthanum Oxychloride (LaOCl) nanoparticles into Lanthanum Copper Sulfide (LaOCuS) nanoparticles. researchgate.net
Sodium acetylacetonate is a standard reagent for introducing the acetylacetonate ligand onto a metal center via a ligand exchange reaction. A prominent example is the synthesis of platinum(II) acetylacetonate, [Pt(acac)₂], a key precursor for catalysts and materials. The synthesis can be achieved by reacting sodium acetylacetonate with various platinum(II) starting materials.
For instance, reacting potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with sodium acetylacetonate results in the displacement of the chloride ligands by the acac⁻ anions to form the stable [Pt(acac)₂] complex. urfu.rugoogle.com Similarly, platinum complexes containing other leaving groups, such as dimethyl sulfoxide (B87167) (DMSO), can undergo ligand exchange with sodium acetylacetonate. nih.gov The reaction of [PtCl(O,O′-acac)(DMSO)] with additional acetylacetonate can lead to the formation of complexes containing both chelated and σ-bonded acetylacetonate ligands. nih.gov These reactions are fundamental in coordination chemistry for producing pure, halogen-free metal-organic precursors. google.com
Reaction Kinetics and Thermodynamics in Complex Formation
The formation of metal acetylacetonate complexes from sodium acetylacetonate is governed by specific kinetic and thermodynamic parameters. Studies have explored these factors to optimize reaction conditions and understand the underlying mechanisms.
Research into the solid-phase mechanochemical reaction between cobalt(II) chloride (CoCl₂) and sodium acetylacetonate has provided insights into the reaction kinetics. researchgate.net Mechanical activation in a vibratory ball mill initiates the formation of cobalt(II) acetylacetonate, Co(acac)₂. The yield of the product is dependent on the duration of the activation, reaching a maximum of approximately 75% after about 20 minutes of treatment. researchgate.net Differential thermal analysis (DTA) of the activated mixture reveals an exothermic peak between 60-180°C, corresponding to the complex formation reaction. The intensity and temperature of this peak change with activation time, indicating changes in the reaction rate and the nature of the activated species. researchgate.net
Table 2: Kinetic Data for Co(acac)₂ Formation
| Mechanical Activation Time (min) | Yield of Co(acac)₂ (%) | DTA Exotherm Peak Temperature (°C) |
|---|---|---|
| ~5 | - | ~160 |
| ~20 | ~75 | ~90 |
Data derived from a study on the solid-phase interaction of cobalt chloride with sodium acetylacetonate. researchgate.net
Thermodynamic aspects of sodium acetylacetonate's reactivity have been investigated using computational methods. For example, in the trifluoromethylation of sodium acetylacetonate using Umemoto's reagent, density functional theory (DFT) calculations were used to determine the energy barriers for the reaction. rsc.org These calculations provide crucial thermodynamic data, suggesting the most feasible mechanistic pathway by comparing the activation energies of different possible approaches of the reactants. rsc.org
Furthermore, the kinetics of ligand exchange reactions involving acetylacetonate complexes have been studied. The reaction of a Zn(II)-acetylacetonate complex with a porphyrin ligand showed second-order rate constants, and the activation energy for the exchange was determined to be 69.3 ± 0.2 kJ·mol⁻¹. iaea.org These kinetic and thermodynamic studies are essential for controlling the synthesis and reactivity of the vast array of metal complexes derived from sodium acetylacetonate.
Thermal Decomposition Mechanisms (e.g., Zirconium(IV) Acetylacetonate)
The thermal decomposition of metal acetylacetonates (B15086760) is a critical aspect of their application in materials science, particularly in the synthesis of metal oxide nanoparticles and films via processes like chemical vapor deposition (CVD) and spray pyrolysis. The case of Zirconium(IV) acetylacetonate, Zr(acac)₄, provides a well-studied example of the complex mechanistic pathways involved. The decomposition process is not a simple, single-step reaction but rather a series of events including ligand loss, fragmentation, and intramolecular rearrangements, heavily dependent on temperature and the surrounding atmosphere.
Research employing techniques such as thermogravimetry (TG), differential thermal analysis (DTA), mass spectrometry (MS), and synchrotron radiation has elucidated key steps in the thermal degradation of Zr(acac)₄. epa.gov Studies have shown that the decomposition in an inert atmosphere, like nitrogen, proceeds through several intermediate species. epa.gov
The initial phase of decomposition often involves the sequential loss of the acetylacetonate (acac) ligands. For instance, heating Zr(acac)₄ at 140°C can lead to the loss of one acac ligand, and heating to 180-220°C can result in the loss of a second ligand. nsf.gov The primary volatile product identified during this stage is protonated acetylacetone (acacH), suggesting that the ligand deprotonates a residual zirconium complex as it evaporates. nsf.gov
Synchrotron radiation studies have provided a more detailed picture at microsecond timescales, identifying volatile intermediates in the gas phase. researchgate.net Between 400 K and 900 K, Zr(acac)₄ has been observed to undergo sequential ligand loss, forming stable gas-phase intermediates such as Zr(C₅H₇O₂)₂(C₅H₆O₂) and Zr(C₅H₆O₂)₂. The primary decomposition products from the fragmentation of the acetylacetonate ligand itself include acetylacetone, acetylallene, and acetone (B3395972).
In the solid state and under an inert atmosphere, the decomposition pathway has been proposed to involve the formation of zirconium acetate (B1210297) and carbonate intermediates. epa.gov A study tracking the decomposition from 100°C to 800°C identified the formation of Zr(CH₃COO)₂(C₅H₇O₂)₂ at 190°C, followed by ZrO(CH₃COO)₂ at 340°C, and then ZrOCO₃ at 450°C. epa.gov The final solid product upon complete decomposition at higher temperatures (around 800°C) is zirconium dioxide (ZrO₂). epa.goviiste.org
The gaseous byproducts of these decomposition steps are also complex. Analysis has identified propyne, acetone, carbon oxides, methane (B114726), and isobutene. epa.gov The formation of methane and isobutene is suggested to result from secondary reactions involving the initial acetone product. epa.gov
The decomposition process can be summarized in distinct temperature regions. Significant mass loss and decomposition events for Zr(acac)₄ in air occur between 110–187°C, 187–245°C, and 245–440°C. iiste.org The entire acetylacetonate structure is reported to be completely decomposed by 310°C, with the final formation of zirconia (ZrO₂) concluding around 440°C. iiste.org
The following tables summarize key findings from thermal decomposition studies of Zirconium(IV) acetylacetonate.
Table 1: Key Intermediates in the Thermal Decomposition of Zr(acac)₄
| Intermediate Species | Temperature of Formation (°C) | Proposed Structure/Formula | Reference |
| Zirconium diacetate diacetylacetonate | 190 | Zr(CH₃COO)₂(C₅H₇O₂)₂ | epa.gov |
| Zirconium oxyacetate | 340 | ZrO(CH₃COO)₂ | epa.gov |
| Zirconium oxycarbonate | 450 | ZrOCO₃ | epa.gov |
| Volatile Zr-intermediate | 127-627 (400-900 K) | Zr(C₅H₇O₂)₂(C₅H₆O₂) | |
| Volatile Zr-intermediate | 127-627 (400-900 K) | Zr(C₅H₆O₂)₂ |
Table 2: Gaseous Products from the Thermal Decomposition of Zr(acac)₄
| Gaseous Product | Temperature Range of Detection | Notes | Reference |
| Acetylacetone (acacH) | 140-220°C | Primary volatile product from initial ligand loss. | nsf.gov |
| Acetone | > 127°C (400 K) | Product of ligand fragmentation. | epa.gov |
| Propyne | 100-800°C | Gas-phase product. | epa.gov |
| Carbon Oxides (CO, CO₂) | 100-800°C | Gaseous decomposition products. | epa.govumn.edu |
| Methane | 100-800°C | Result of secondary reactions. | epa.gov |
| Isobutene | 100-800°C | Result of secondary reactions involving acetone. | epa.gov |
| Acetylallene | > 127°C (400 K) | Product of ligand fragmentation. |
Academic Research Applications in Advanced Materials Science and Catalysis
Precursor Chemistry in Thin Film Deposition
In the field of thin film deposition, the chemical properties of the precursor are paramount to controlling the characteristics of the final material. Sodium acetylacetonate (B107027) is a key component in the synthesis of metal acetylacetonate complexes, which are widely used as precursors due to their volatility and thermal stability. These organometallic compounds are soluble in organic solvents, making them suitable for various deposition techniques, including Metal-Organic Chemical Vapor Deposition (MOCVD). americanelements.com The acetylacetonate anion forms a chelate ring by bonding with a metallic cation through its two oxygen atoms, a property that is fundamental to its application in catalysis and materials synthesis. americanelements.com
Metal-Organic Chemical Vapor Deposition (MOCVD) Precursors
MOCVD is a highly effective method for producing high-quality, uniform thin films. The success of this technique relies heavily on the design of precursor molecules that exhibit appropriate volatility and decomposition behavior. Metal acetylacetonates (B15086760) are among the most utilized precursors for MOCVD due to these characteristics. mdpi.comscispace.com They offer a pathway to deposit a variety of materials, including metal oxides, nanostructures, and complex multi-elemental films, at relatively low temperatures. mdpi.comscispace.com
The synthesis of carbon nanostructures often employs metal complexes to catalyze their growth. Acetylacetonate complexes are used in chemical vapor deposition (CVD) processes for the fabrication of various forms of carbon nanostructures. americanelements.com For instance, researchers have demonstrated the use of an aluminum acetylacetonate precursor in inductively coupled plasma enhanced chemical vapor deposition (ICP-PECVD) to create carbon nanowalls (CNWs). researchgate.net This single-source precursor provides both the carbon source and the potential for metallic components to be integrated into the carbon matrix, highlighting the versatility of the acetylacetonate ligand in this application. researchgate.net While direct use of sodium acetylacetonate as the primary precursor is less common, its role in forming the catalytically active metal acetylacetonate complexes is foundational.
Table 1: MOCVD Parameters for Carbon Nanowall Deposition
| Parameter | Value | Source |
| Precursor | Aluminum Acetylacetonate (Al(acac)₃) | researchgate.net |
| Deposition Method | ICP-PECVD | researchgate.net |
| Function | Single-source for carbon and potential metallic components | researchgate.net |
Indium Tin Oxide (ITO) is a widely used transparent conductive oxide in optoelectronic devices. Metal acetylacetonates are key precursors in the MOCVD preparation of ITO films. oauife.edu.ngnanotrun.com The pyrolysis of mixed indium and tin acetylacetonates can produce ITO films with desirable properties. Research has shown that the deposition temperature significantly influences the film's characteristics. For example, ITO films deposited via MOCVD using metal acetylacetonate precursors have achieved resistivities as low as 4.75 × 10⁻⁴ Ω·cm and visible light transmission over 80-85%. oauife.edu.ngresearchgate.net The use of acetylacetone (B45752) as a chelating agent in related spray pyrolysis methods has also been shown to improve the surface quality of the resulting ITO films. researchgate.net
Table 2: Properties of ITO Films from Acetylacetonate Precursors
| Property | Achieved Value | Deposition Method | Source |
| Resistivity | 4.75 × 10⁻⁴ Ω·cm | Spray Pyrolysis with Acetylacetone | researchgate.net |
| Visible Transmission | > 80% | MOCVD | oauife.edu.ng |
| Direct Optical Energy Gap | 3.76 eV | MOCVD | oauife.edu.ng |
Zirconium-based coatings, such as zirconium nitride (ZrN) and zirconium oxynitride, are valued for their hardness, wear resistance, and thermal stability. The MOCVD of these materials often involves organometallic precursors. Zirconium acetylacetonate (Zr(acac)₄) is a known precursor for depositing zirconium oxide (ZrO₂) films. illinois.edu However, its application for nitrogen-containing films presents challenges. The thermal stability of Zr(acac)₄ can be an issue, as it may undergo chemical degradation near its melting point, which is close to the operating temperatures required for deposition. illinois.edu While research has focused on depositing zirconia using Zr(acac)₄ in the presence of air or oxygen, the synthesis of zirconium nitride typically requires a nitrogen source (like ammonia or nitrogen plasma) and careful control of deposition chemistry to prevent oxygen incorporation and favor the formation of Zr-N bonds. Further research is focused on modifying precursor chemistry and deposition conditions to cleanly produce high-purity zirconium-based nitrogen-containing coatings.
Table 3: Precursor Data for Zirconium Oxide Deposition
| Precursor | Deposition Method | Key Observation | Source |
| Zirconium acetylacetonate, Zr(acac)₄ | Atmospheric Pressure PECVD | Precursor undergoes chemical degradation near operating temperature | illinois.edu |
| Zirconium oxynitrate hydrate, ZrO(NO₃)₂ | Atmospheric Pressure PECVD | Nitrogen and Carbon were only present on the surface | illinois.edu |
A significant advancement in MOCVD precursor design involves creating single-source precursors that contain all necessary elements in the desired stoichiometry. This is particularly advantageous for complex, multi-element films like sodium rare-earth fluorides (NaREF₄), which are used in up-conversion and lighting applications. Researchers have synthesized novel heterobimetallic, single-source precursors incorporating sodium. nih.govuniv-fcomte.frresearchgate.net These "third-generation" precursors, with formulas such as [RE(hfa)₄]⁻[Na·tetraglyme]⁺ (where Hhfa is 1,1,1,5,5,5-hexafluoro-2,4-pentanedione), are designed to be volatile and thermally stable. nih.govuniv-fcomte.frresearchgate.net They successfully supply sodium, the rare-earth element (RE = Y, Gd), and fluorine from the hexafluoroacetylacetonate ligand simultaneously, enabling the efficient MOCVD of high-purity NaREF₄ films. nih.govresearchgate.net
Table 4: Example of a Heterobimetallic MOCVD Precursor
| Precursor Formula | Target Film | Key Advantage | Source |
| [RE(hfa)₄]⁻[Na·tetraglyme]⁺ (RE = Y, Gd) | NaREF₄ | Single source for all necessary elements (Na, RE, F) | nih.govuniv-fcomte.frresearchgate.net |
Thin films of iridium and platinum are critical in applications requiring high chemical inertness, corrosion resistance, and catalytic activity. MOCVD is a promising method for fabricating these films, and metal acetylacetonates are among the most widely used precursors for this purpose. mdpi.com The volatility and clean decomposition of iridium and platinum acetylacetonate complexes allow for precise control over film growth at relatively low temperatures (200–600 °C). mdpi.com This enables the deposition of high-purity metallic films on various substrates, including those with complex shapes. While newer heteroligand complexes are being developed for even greater control, acetylacetonates remain a foundational class of precursors in the MOCVD of these precious metal films. mdpi.com
Atomic Layer Deposition (ALD) Applications
Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of conformal, uniform films with atomic-level precision. The choice of precursor is critical in ALD, requiring compounds with sufficient volatility, thermal stability, and reactivity. Metal acetylacetonates, often synthesized from sodium acetylacetonate, are attractive precursors for the ALD of metal and metal oxide films. azonano.comwikipedia.org
The general principle involves the sequential, self-limiting reactions of a metal precursor and a co-reactant (e.g., an oxidizing or reducing agent) on a substrate surface. vaporpulse.com For instance, tin(II) acetylacetonate has been utilized as a tin precursor with ozone as the oxygen source for the ALD of tin oxide films, achieving a linear growth rate of 0.1 nm/cycle within a temperature window of 175 to 300 °C. nanotrun.com Similarly, copper(II) acetylacetonate (Cu(acac)₂) has been employed with hydroquinone as a reducing agent to deposit high-quality copper metal films at temperatures between 160 and 240 °C, with growth rates as high as 1.8 Å/cycle. nih.gov First-principles calculations and reactive molecular dynamics simulations have shown that on a Cu(110) surface, Cu(acac)₂ chemisorbs and decomposes sequentially, highlighting the atomistic mechanisms of film growth.
While sodium acetylacetonate is not typically used directly as a precursor in ALD due to its low volatility, it is instrumental in the synthesis of the volatile metal acetylacetonate compounds that are essential for these processes. wikipedia.org For example, a single-source tantalum-tin acetylacetonate precursor, prepared using sodium acetylacetonate, has been used to create tantalum-tin oxide thin films via spin coating, a related solution-based deposition technique. ejmse.ro
Nanomaterials Synthesis
Sodium acetylacetonate is a key starting material for the production of metal acetylacetonate complexes, which are widely used as precursors in the synthesis of various nanomaterials due to their clean decomposition and commercial availability. researchgate.net
Metal Nanoparticle Formation from Acetylacetonate Precursors
The thermal decomposition of metal acetylacetonates in high-boiling point organic solvents is a common and effective method for producing metal oxide nanoparticles with controlled size and morphology. scispace.com This method has been successfully applied to synthesize nanocrystalline iron, chromium, and manganese oxides. scispace.com For example, iron(III) acetylacetonate can be heated in various polar, high-boiling point solvents to produce magnetite (Fe₃O₄) nanoparticles. scispace.com The choice of solvent and the presence of surfactants play a crucial role in determining the size, shape, and dispersibility of the resulting nanoparticles. scispace.com
Similarly, manganese(II) acetylacetonate can be thermally decomposed in a mixture of oleylamine and dibenzyl ether to produce monodisperse manganese oxide (MnO) nanoparticles. wikipedia.org The ratio of the organic solvent to the stabilizer can be adjusted to control the nanoparticle properties. wikipedia.org This thermal decomposition protocol is versatile and can be adapted to synthesize other metal oxide nanoparticles. wikipedia.org
Integration into Nanocomposites (e.g., Spinel Ferrites)
Spinel ferrites are a class of magnetic materials with the general formula MFe₂O₄ (where M is a divalent metal ion such as Co, Mn, or Zn). Nanoparticles of spinel ferrites are of significant interest for applications in data storage, biomedical imaging, and catalysis. nih.govresearchgate.net The synthesis of these nanomaterials often employs metal acetylacetonates as precursors.
For instance, cobalt ferrite (CoFe₂O₄) nanoparticles can be synthesized by the thermal decomposition of iron(III) acetylacetonate and cobalt(II) acetylacetonate in an organic solvent with surfactants like oleic acid and oleylamine. mdpi.com This method allows for tight control over the size and monodispersity of the nanoparticles, with sizes ranging from 4 to 30 nm. mdpi.com The synthesis parameters, such as the precursors, reaction temperature, and solvent choice, are optimized to achieve the desired magnetic properties for applications like magnetic hyperthermia and magnetic resonance imaging (MRI). mdpi.com
The resulting nanoparticles can be integrated into polymer matrices to form nanocomposites, combining the properties of the inorganic nanoparticles with the processability and stability of the polymer. researchgate.net
Catalytic Research Applications
In the field of catalysis, acetylacetonate ligands, derived from sodium acetylacetonate, are used to form stable metal complexes that can act as homogeneous catalysts.
Homogeneous Catalysis
Homogeneous catalysis involves a catalyst that is in the same phase as the reactants. Metal acetylacetonate complexes are often soluble in organic solvents, making them suitable for use as homogeneous catalysts in various organic transformations. researchgate.net
A significant area of research is the generation of hydrogen from chemical hydrides like sodium borohydride (NaBH₄), which is considered a promising hydrogen storage material. lboro.ac.ukresearchgate.net The hydrolysis of sodium borohydride to produce hydrogen can be catalyzed by various metal complexes. ebay.com
Ruthenium(III) acetylacetonate, Ru(acac)₃, has been identified as a highly active and effective homogeneous catalyst for the hydrolysis of sodium borohydride at room temperature. lboro.ac.uk Studies have shown that this catalytic system can achieve high turnover numbers, with one report indicating 1200 turnovers over 180 minutes before deactivation. lboro.ac.uk The kinetics of the reaction have been found to be first-order with respect to both the substrate and catalyst concentrations. lboro.ac.uk
| Parameter | Value | Reference |
| Catalyst | Ruthenium(III) acetylacetonate | lboro.ac.uk |
| Substrate | Sodium Borohydride | lboro.ac.uk |
| Turnover Number | 1200 over 180 min | |
| Activation Energy (Ea) | 58.2 ± 2.6 kJ mol⁻¹ | lboro.ac.uk |
| Enthalpy of Activation (ΔH#) | 55.7 ± 2.5 kJ mol⁻¹ | lboro.ac.uk |
| Entropy of Activation (ΔS#) | -118 ± 5 J mol⁻¹ K⁻¹ | lboro.ac.uk |
In a related application, the catalyst formed from the reduction of ruthenium(III) acetylacetonate has also been shown to be effective in the dehydrogenation of dimethylamine borane, providing 1700 turnovers over 100 hours. The activation energy for this dehydrogenation reaction was determined to be 85 ± 2 kJ·mol⁻¹. These findings underscore the utility of ruthenium acetylacetonate systems, originating from precursors like sodium acetylacetonate, in the development of catalysts for chemical hydrogen storage applications.
Advancements in Materials Science and Catalysis: The Role of Sodium 2,4-Pentanedionate
The sodium salt of 2,4-pentanedione, formally known as sodium (Z)-4-oxopent-2-en-2-olate, is emerging as a significant compound in academic research, particularly in the fields of advanced materials science and catalysis. Its utility spans from homogeneous and heterogeneous catalysis to serving as a crucial co-catalyst and promoter in various chemical transformations.
1 Homogeneous Catalysis: A Versatile Precursor and Activator
In the realm of homogeneous catalysis, sodium 2,4-pentanedionate (often referred to as sodium acetylacetonate) primarily serves as a precursor for the synthesis of a wide array of metal acetylacetonate complexes. wikipedia.org These complexes are notable for their solubility in organic solvents, a critical property for catalysts used in liquid-phase reactions.
2 Dehydrogenation Reactions
While direct catalytic use of sodium 2,4-pentanedionate in dehydrogenation is not extensively documented, its role as a precursor to active catalysts is pivotal. For instance, ruthenium(III) acetylacetonate, which can be synthesized from sodium acetylacetonate, has been investigated as a homogeneous catalyst for the dehydrogenation of dimethylamine borane, a compound of interest for chemical hydrogen storage. In this process, the ruthenium(III) precursor is reduced in situ to a catalytically active ruthenium(II) species. Kinetic studies of this reaction reveal a first-order dependence on the catalyst concentration and a zero-order dependence on the substrate concentration. The activation energy for this dehydrogenation has been determined to be 85 ± 2 kJ·mol⁻¹, with an activation enthalpy of 82 ± 2 kJ·mol⁻¹ and an activation entropy of -85 ± 5 J·mol⁻¹·K⁻¹. The catalyst demonstrates significant activity, achieving 1700 turnovers over 100 hours at 60°C before deactivation.
The broader context of dehydrogenation, such as the industrial conversion of ethylbenzene to styrene, typically employs heterogeneous catalysts like chromium oxide on an alumina support. This complex reaction network involves not only dehydrogenation but also side reactions like cracking and steam-reforming. rsc.org
3 Role of Phosphite Ligands in Catalyst Activation
In rhodium-catalyzed reactions, the acetylacetonate ligand, often introduced via precursors like [Rh(COD)(acac)], plays a crucial role in the in situ generation of catalytically active species. The presence of phosphite ligands is also critical in tuning the electronic and steric properties of the metal center, thereby influencing the catalyst's activity and selectivity.
For instance, in the hydroformylation of olefins, a chloride-free rhodium precursor such as [Rh(COD)(acac)] is often preferred to avoid the deactivating effects of chloride ligands. The reaction of this precursor with phosphine or phosphite ligands in the presence of a substrate can lead to the formation of the active catalytic species. However, the in situ generation process can be complex, sometimes yielding unexpected and less active complexes, which can lead to an induction period in the catalytic reaction. mdpi.com The interplay between the acetylacetonate ligand and phosphite ligands is therefore a key area of study for optimizing catalytic performance.
4 Polymerization Reactions (e.g., Styrene, Vinyl Monomers)
Metal acetylacetonate complexes are utilized as catalysts in the polymerization of various monomers. In the context of Ziegler-Natta polymerization, which is a key industrial process for producing polymers from alpha-olefins like ethylene and propylene, titanium-based catalysts are often employed in conjunction with organoaluminum co-catalysts. wikipedia.org
While the direct role of sodium 2,4-pentanedionate as a primary catalyst or co-catalyst in the Ziegler-Natta polymerization of styrene is not extensively detailed in readily available literature, the underlying principle involves the formation of active sites on the transition metal center that facilitate the stereospecific polymerization of the monomer. The polymerization of styrene using Ziegler-Natta catalysts can produce polymers with a high degree of syndiotacticity, leading to materials with desirable properties. google.comlibretexts.org The catalyst system is sensitive to impurities in the styrene monomer, such as phenylacetylene, which can be removed by hydrogenation prior to polymerization to improve yields. google.com
2 Heterogeneous Catalysis: Anchoring Active Sites
The versatility of the acetylacetonate functionality extends to heterogeneous catalysis, where it is used to anchor catalytically active metal species onto solid supports.
1 Functionalization of Periodic Mesoporous Organosilicas (PMOs) for Catalytic Applications
Periodic Mesoporous Organosilicas (PMOs) are a class of hybrid materials that incorporate organic functionalities directly into their silica framework. aimspress.com This unique structure allows for the precise tuning of their chemical and physical properties for applications in catalysis.
Recent research has demonstrated the successful embedding of the acetylacetone (acac) group into the backbone of PMOs. rsc.orgrsc.org This creates an "acac-PMO" with the chelating functionality intact and integrated within the material's structure. These functionalized PMOs can then act as robust supports for transition metal and lanthanide ions. For example, grafting VO(acac)₂ onto PMOs has been shown to create a catalyst for the selective hydroxylation of benzene to phenol. rsc.org The resulting heterogeneous catalysts are often easily recyclable and can exhibit high catalytic efficiency in reactions such as Mannich reactions. rsc.orgrsc.org The synthesis of these functionalized PMOs can be achieved through post-synthetic modification of a pre-formed PMO material. nih.gov
2 Advanced Catalytic Systems for Cross-Coupling, Hydroxylation, and Oxidation Reactions
Sodium 2,4-pentanedionate serves as a critical precursor for creating advanced catalytic systems for a variety of important organic transformations.
Hydroxylation Reactions: The direct hydroxylation of benzene to phenol is a challenging but highly desirable industrial process. Research has shown that iron and vanadyl acetylacetonate complexes can act as homogeneous catalysts for this reaction using hydrogen peroxide as the oxidant. nih.gov While Fenton-like reactions are often implicated in such processes, the specific mechanism can be complex. The catalytic activity of these acetylacetonate complexes can be further enhanced by immobilizing them on porous supports like hexagonal mesoporous silica, demonstrating the synergy between homogeneous and heterogeneous catalysis principles.
Oxidation Reactions: Vanadyl acetylacetonate, in combination with tert-butyl hydroperoxide, has been effectively used for the allylic oxidation of steroidal olefins. nih.gov This system allows for the selective oxidation of the allylic position without the need to protect hydroxyl groups elsewhere in the steroid molecule. Furthermore, the promoter effect of sodium in iron-based catalysts has been studied in the context of CO₂ hydrogenation to light α-olefins, where it influences the electronic properties of the iron center and enhances selectivity. researchgate.net
3 Co-catalytic and Promoter Functions in Chemical Processes
Beyond its role as a ligand precursor, sodium 2,4-pentanedionate and its derivatives can also function as co-catalysts or promoters in various chemical reactions. In copper-catalyzed reactions, for instance, the combination of a cuprous iodide catalyst with potassium acetylacetonate has been shown to be effective in the synthesis of arylacetones from aryl halides. mdma.ch In this system, the acetylacetonate appears to play a crucial role in the catalytic cycle, potentially influencing the solubility and reactivity of the copper species. The presence of promoters can significantly impact the selectivity and efficiency of catalytic processes, as seen in the sodium-promoted iron-based catalysts for CO₂ hydrogenation, where sodium's electron-donating properties favor the formation of light olefins. researchgate.net
Advanced Spectroscopic and Computational Characterization of Sodium Acetylacetonate and Its Complexes
Vibrational Spectroscopy (IR)
Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules, providing valuable insights into the functional groups present and their chemical environment.
The IR spectrum of the acetylacetonate (B107027) (acac) anion is characterized by strong absorptions arising from the C=O and C=C stretching vibrations of its delocalized β-diketonate structure. In sodium acetylacetonate, these bands are typically observed in the 1500-1600 cm⁻¹ region, indicating a high degree of electron delocalization within the chelate ring.
Upon coordination to a metal center, the energies of these vibrational modes are altered, providing a diagnostic tool for identifying the coordination mode of the acetylacetonate ligand. When acetylacetonate acts as a bidentate ligand, binding to a metal through both oxygen atoms, the IR spectra are characterized by relatively low-energy ν(C=O) bands, typically around 1535 cm⁻¹. wikipedia.org In contrast, when the ligand is bonded to a metal through the central carbon atom (a rarer C-bonded mode), the carbonyl vibration occurs at a higher frequency, closer to the normal range for a ketonic C=O group, around 1655 cm⁻¹. wikipedia.org
The position of the metal-oxygen (M-O) stretching vibration, typically found in the lower frequency region of the IR spectrum (around 400-700 cm⁻¹), is also sensitive to the nature of the metal ion. Studies on a series of tris-acetylacetonato metal(III) complexes have shown a correlation between the M-O vibration absorption intensities and the covalency of the M-O bonds. actachemscand.org For instance, the intensities of these bands for complexes of aluminum, chromium, iron, and cobalt were found to follow the order Al < Cr < Fe < Co, suggesting an increase in covalent character in the same order. actachemscand.org
The following table presents the characteristic IR absorption bands for several metal(III) acetylacetonate complexes.
| Complex | ν(C=C) + ν(C=O) (cm⁻¹) | ν(M-O) (cm⁻¹) |
| Al(acac)₃ | 1589, 1532 | 490 |
| Cr(acac)₃ | 1573, 1519 | 460 |
| Fe(acac)₃ | 1572, 1522 | 465 |
| Co(acac)₃ | 1573, 1517 | 465 |
Data sourced from Larsson and Eskilsson (1969). actachemscand.org
IR spectroscopy can be employed for real-time monitoring of reactions involving sodium acetylacetonate. By utilizing fiber-optic probes coupled to an FTIR spectrometer, it is possible to track changes in the vibrational spectrum of a reaction mixture over time. This technique allows for the observation of the consumption of reactants and the formation of products, providing valuable kinetic and mechanistic information. For example, in the synthesis of a metal acetylacetonate complex, one could monitor the disappearance of the characteristic vibrational bands of the free acetylacetonate anion and the simultaneous appearance of new bands corresponding to the coordinated ligand in the metal complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the connectivity and chemical environment of atoms within a molecule.
The ¹H NMR spectrum of the acetylacetonate anion in a diamagnetic environment, such as in sodium acetylacetonate, is relatively simple. It typically shows a signal for the methyl protons (CH₃) and a signal for the methine proton (CH). The chemical shifts of these protons can be influenced by the solvent and the presence of counter-ions.
Upon coordination to a diamagnetic metal ion, such as Al³⁺ or Co³⁺ (in a low spin state), the ¹H NMR spectrum of the acetylacetonate ligand remains sharp, with chemical shifts that are indicative of the new electronic environment. magritek.com For example, the ¹H NMR spectrum of Al(acac)₃ shows sharp resonances in the typical region for organic molecules. azom.com
The following table provides typical ¹H NMR chemical shift ranges for protons in the acetylacetonate ligand.
| Proton Type | Compound Type | Chemical Shift Range (ppm) |
| R-CH₃ | Aliphatic | 0.9 |
| R₂CH₂ | Aliphatic | 1.3 |
| R₃CH | Aliphatic | 1.5 |
| C=C–H | Vinylic | 4.6-5.9 |
| Ar-H | Aromatic | 6.0-8.5 |
| HC-C=O | Carbonyl compounds | 2.0-2.7 |
Data adapted from general ¹H NMR correlation tables. orgchemboulder.comorgchemboulder.com
Many transition metal complexes of acetylacetonate are paramagnetic due to the presence of unpaired d-electrons. magritek.comazom.comnanalysis.com The presence of these unpaired electrons has a significant effect on the NMR spectrum, causing large shifts in the resonance frequencies and significant line broadening. magritek.comnanalysis.com While this can complicate spectral interpretation, it also provides a means to probe the magnetic properties of these complexes.
The Evans method is a widely used NMR technique to determine the magnetic susceptibility of a paramagnetic substance in solution. magritek.comazom.comnanalysis.comjeol.commmu.ac.uk This method relies on measuring the change in the chemical shift of an inert reference compound (often tert-butanol or tetramethylsilane) in the presence and absence of the paramagnetic species. magritek.com The observed shift is directly proportional to the magnetic susceptibility of the paramagnetic complex, from which the effective magnetic moment (μ_eff) and the number of unpaired electrons can be calculated. azom.comnanalysis.com
The following table provides an example of the data and calculation for determining the effective magnetic moment of tris(acetylacetonato)iron(III), Fe(acac)₃, using the Evans method.
| Parameter | Value |
| Concentration of Fe(acac)₃ (c) | 0.040 mol dm⁻³ |
| Frequency of reference w/o sample (ν₀) | 16.84 Hz |
| Frequency of reference w/ sample (νs) | 57.85 Hz |
| Frequency difference (Δν) | 41.01 Hz |
| Spectrometer frequency (ν_spec) | 42,500,000 Hz |
| Molar magnetic susceptibility (χ_m) | 1.46 x 10⁻⁷ m³ mol⁻¹ |
| Temperature (T) | 294.16 K |
| Effective magnetic moment (μ_eff) | 5.23 μ_B |
Data and calculation adapted from a laboratory manual on the characterization of metal acetylacetonate complexes. magritek.com The experimental value of 5.23 μ_B is in close agreement with the theoretical spin-only magnetic moment for a high-spin d⁵ Fe(III) complex, which has five unpaired electrons. magritek.com
Mass Spectrometry Techniques
Mass spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the study of fragmentation patterns, which can provide structural information.
The analysis of metal acetylacetonate complexes by mass spectrometry can be challenging due to their potential thermal lability. However, soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry have proven effective for the characterization of these compounds. nih.gov In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to gentle ionization and minimizing fragmentation. This technique has been successfully used to investigate a range of transition-metal acetylacetonate complexes. nih.gov
The mass spectra of metal acetylacetonate complexes often show the molecular ion, [M(acac)ₙ]⁺, as well as fragment ions resulting from the loss of one or more acetylacetonate ligands. In some cases, rearrangement and the formation of cluster ions containing multiple metal atoms have been observed.
The following table shows the major fragment ions and their assignments observed in the mass spectrum of zinc acetylacetonate, Zn(acac)₂.
| m/z | Assignment |
| 262 | [Zn(acac)₂]⁺ |
| 247 | [Zn(acac)₂(CH₃)]⁺ |
| 219 | [Zn(acac)₂(H)]⁺ |
| 199 | [Zn(acac)(C₂H₂O)]⁺ |
| 163 | [Zn(acac)]⁺ |
Data adapted from a study on the gas-phase chemistry of zinc acetylacetonate. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the analysis of ionic compounds and for studying noncovalent complexes in the gas phase. ias.ac.in For sodium acetylacetonate, which exists as the sodium salt of the acetylacetonate anion, ESI-MS is a valuable tool for confirming its mass and studying its behavior in solution.
In positive-ion mode, the analysis of sodium acetylacetonate would be expected to prominently feature the sodium ion adduct. The resulting spectrum would show an ion corresponding to the sodium cation adducted to a neutral acetylacetone (B45752) molecule, or more complex cluster ions involving multiple sodium and acetylacetonate units, depending on the concentration and solvent conditions. The formation of sodium adducts, such as [M+Na]⁺, is a common characteristic of ESI-MS analysis, particularly when sodium salts are present in the sample or mobile phase. researchgate.netsemanticscholar.org
In negative-ion mode, the spectrum would be dominated by the acetylacetonate anion (C₅H₇O₂⁻) with a mass-to-charge ratio (m/z) corresponding to approximately 99.04 g/mol . Tandem MS (MS/MS) experiments on this anion could be performed to study its fragmentation pathways. Collision-induced dissociation (CID) of the acetylacetonate anion would likely involve the loss of small neutral molecules such as ketene (CH₂CO) or methyl radicals (•CH₃), providing structural information about the anion. nih.govuab.eduuab.edu The fragmentation patterns are crucial for the structural elucidation of related and more complex β-diketonate compounds. nih.gov
The technique is also instrumental in the study of metal complexes formed with the acetylacetonate ligand. ESI-MS can detect and characterize various metallated species and their adducts, offering insights into their stoichiometry and stability. researchgate.net For instance, studies on platinum(II) complexes with acetylacetonate ligands have successfully used ESI-MS to characterize their reactions with proteins, demonstrating the technique's utility in bioinorganic chemistry. researchgate.net
Below is a table representing the expected principal ions for sodium acetylacetonate in ESI-MS.
| Ionization Mode | Expected Ion | Formula | Approximate m/z |
| Positive | Sodium Cation | [Na]⁺ | 22.99 |
| Positive | Sodiated Dimer | [Na₂(acac)]⁺ | 145.08 |
| Negative | Acetylacetonate Anion | [C₅H₇O₂]⁻ | 99.04 |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Metal Complexes
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of large, non-volatile, and thermally labile molecules, including organometallic complexes. researchgate.net In the context of sodium acetylacetonate, MALDI-TOF MS is particularly useful for the characterization of the metal acetylacetonate complexes it readily forms. wikipedia.org
The analysis of transition-metal acetylacetonate complexes by MALDI-TOF MS has been systematically investigated. researchgate.net In these experiments, the analyte is co-crystallized with a matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), which absorbs the laser energy and facilitates the desorption and ionization of the analyte molecules. researchgate.net
Research has shown that the addition of sodium salts can be beneficial for the MALDI-TOF MS characterization of certain compounds, enhancing ion signals. researchgate.net When analyzing metal(acac) complexes, the spectra can reveal radical cations and other complex species, with the observed ions being dependent on the metal and its oxidation state. researchgate.net For complexes involving sodium acetylacetonate, one might observe ions corresponding to the intact metal complex, ligand loss, or the formation of cluster ions. The technique is considered a "soft" ionization method, meaning it typically induces minimal fragmentation, which simplifies spectral interpretation.
The table below summarizes typical matrices and observations in MALDI-TOF MS analysis of metal acetylacetonate complexes.
| Matrix | Analyte Type | Typical Observations |
| DCTB (2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile) | Transition-metal acetylacetonate complexes | Formation of positive radical ions, dependent on the metal's oxidation state. researchgate.net |
| DHB (2,5-dihydroxybenzoic acid) | Organometallic complexes | Intact molecular ions, sometimes with adducts from the matrix or salts. |
| CHCA (α-cyano-4-hydroxycinnamic acid) | Peptides and Proteins with metal cofactors | Protonated or sodiated molecular ions with minimal fragmentation. |
X-ray Diffraction (XRD) and Crystallography
Powder X-ray Diffraction for Phase Identification
Powder X-ray Diffraction (PXRD) is a primary technique for the identification of crystalline materials and the determination of their purity. researchgate.net A crystalline solid will produce a unique diffraction pattern, which serves as a "fingerprint" for that specific phase. For sodium acetylacetonate, which is a white crystalline powder, PXRD is essential for routine identification and quality control. cymitquimica.com
The PXRD pattern of a microcrystalline powder sample of sodium acetylacetonate would be compared against a standard pattern from a database, such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD), to confirm its identity. The pattern consists of a series of diffraction peaks at specific angles (2θ), the positions and relative intensities of which are characteristic of the material's crystal structure. nist.gov
Any crystalline impurities present in the sample would produce their own distinct diffraction patterns, which would be superimposed on the pattern of sodium acetylacetonate, allowing for the assessment of sample purity. msrjournal.com Furthermore, PXRD can be used to study phase transitions that may occur upon heating or changes in hydration state. For instance, differences in the PXRD patterns would be observable between the anhydrous form and the monohydrate of sodium acetylacetonate.
The table below outlines the type of information obtained from a typical PXRD analysis.
| Parameter | Information Derived | Significance for Sodium Acetylacetonate |
| Peak Positions (2θ) | Unit cell dimensions and lattice parameters | Confirms the specific crystalline phase (e.g., monohydrate vs. anhydrous). |
| Peak Intensities | Atom positions within the unit cell | Part of the characteristic "fingerprint" for phase identification. |
| Peak Broadening | Crystallite size and lattice strain | Provides information on the microstructure of the powder sample. |
| Presence of Extra Peaks | Identification of impurities | Assesses the purity of the sodium acetylacetonate sample. msrjournal.com |
Single Crystal X-ray Diffraction for Precise Structural Determination
Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The structure of sodium acetylacetonate monohydrate (Na[C₅H₇O₂]·H₂O) has been definitively established using this technique. wikipedia.orgresearchgate.net
The analysis revealed that the compound crystallizes in the monoclinic crystal system with the space group P2₁/c. wikipedia.org The sodium cation is coordinated to the oxygen atoms of the acetylacetonate enolate. wikipedia.org This detailed structural information is fundamental to understanding the chemical bonding, reactivity, and physical properties of the compound. It confirms the bidentate nature of the acetylacetonate ligand's coordination to the sodium ion through its two oxygen atoms.
The precise bond lengths, bond angles, and torsion angles obtained from single-crystal XRD are critical for computational modeling and for correlating structure with spectroscopic observations.
The crystallographic data for sodium acetylacetonate monohydrate is summarized in the table below. wikipedia.org
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c (No. 14) |
| a | 1110.2 pm |
| b | 605.8 pm |
| c | 1028.7 pm |
| β | 104.50° |
| Z (formula units per unit cell) | 4 |
Electron Microscopy (TEM, SEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are pivotal techniques for characterizing the morphology, size, and structure of materials at the nanoscale. While specific studies focusing on sodium acetylacetonate nanostructures are not widely reported, the application of these techniques can be inferred from their use in analyzing related metal-organic and nanoparticle systems. msrjournal.comresearchgate.netnottingham.ac.uk
Scanning Electron Microscopy (SEM) would be employed to investigate the surface morphology of sodium acetylacetonate powders or films. SEM provides high-resolution images of the sample's surface topography, revealing features such as crystal habit, particle size distribution, and degree of aggregation. msrjournal.com For instance, SEM images of a prepared powder of a manganese acetylacetonate complex showed crystalline aggregates with irregular shapes. msrjournal.com A similar analysis of sodium acetylacetonate could provide valuable information about its synthesis and processing.
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to visualize the internal structure of materials. nanocomposix.com For the analysis of sodium acetylacetonate nanoparticles, TEM could provide direct measurements of particle size, shape, and crystallinity. researchgate.net High-resolution TEM (HRTEM) can even resolve the crystal lattice fringes, providing information about the crystallographic orientation of individual nanoparticles. Selected Area Electron Diffraction (SAED) in the TEM can be used to confirm the crystalline phase of nanoscale regions of the sample.
The following table describes the potential application of electron microscopy techniques for the analysis of sodium acetylacetonate nanostructures.
| Technique | Information Obtained | Relevance to Sodium Acetylacetonate |
| SEM | Surface topography, particle morphology, aggregation | Characterization of powder morphology and quality control of synthesized material. msrjournal.com |
| TEM | Particle size and distribution, shape, internal structure | Direct visualization and measurement of potential sodium acetylacetonate nanoparticles. nanocomposix.com |
| HRTEM | Crystal lattice imaging, identification of defects | Verification of crystallinity and structural integrity at the nanoscale. |
| SAED | Crystallographic information from nano-sized areas | Phase identification of individual nanoparticles or small crystallites. |
Thermal Analysis (TGA) for Volatility and Decomposition Studies
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is widely used to study the thermal stability, decomposition pathways, and volatility of materials.
For sodium acetylacetonate, TGA can provide critical information about its thermal properties. The compound is known to be a stable solid. cymitquimica.com TGA studies on related metal acetylacetonates (B15086760) show that they often exhibit distinct decomposition stages. ias.ac.inasianpubs.org For example, the thermal decomposition of cerium(III) acetylacetonate hydrate involves multiple steps, including dehydration and the subsequent decomposition of the anhydrous complex, releasing products like acetone (B3395972). researchgate.net
A TGA thermogram of sodium acetylacetonate monohydrate would be expected to show an initial weight loss corresponding to the loss of the water molecule. Upon further heating, a significant weight loss would occur at the decomposition temperature of the anhydrous salt. The decomposition of sodium acetylacetonate itself is reported to occur around 210 °C. far-chemical.com The final residual mass would correspond to the formation of a stable inorganic sodium compound, such as sodium oxide or sodium carbonate, depending on the atmosphere (inert or oxidative).
The data below represents a typical set of expected results from a TGA experiment on sodium acetylacetonate monohydrate.
| Temperature Range (°C) | Weight Loss (%) | Associated Process | Gaseous Products |
| ~50 - 120 | ~12.8% (theoretical) | Dehydration (Loss of H₂O) | Water (H₂O) |
| > 210 | Significant | Decomposition of the acetylacetonate ligand | Acetone, Carbon Dioxide, etc. asianpubs.orgresearchgate.net |
| > 600 | Stable | Formation of final residue | - |
Advanced X-ray Absorption Spectroscopy (e.g., L2,3-edges XAS)
Advanced X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic and geometric structure of atoms in molecules and materials. For complexes involving the acetylacetonate anion, particularly those with transition metals, L-edge XAS provides detailed insights into the metal's d-orbital occupancy, spin state, and the covalent character of the metal-ligand bond.
L2,3-edge XAS involves the excitation of a core 2p electron to unoccupied 3d orbitals, resulting in two distinct sets of features, the L3 (2p3/2) and L2 (2p1/2) edges. The energy and intensity of these transitions are highly sensitive to the local chemical environment of the absorbing atom. The spectra are shaped by a variety of interactions, including the crystal field splitting of the d-orbitals, electron-electron repulsion, and spin-orbit coupling. This makes L-edge XAS a sensitive probe of the oxidation state and spin state of the metal center in acetylacetonate complexes.
For instance, studies on a series of manganese acetylacetonate complexes, Mn(acac)n+ (n=1-3), have demonstrated that the L3 excitation energy shifts by approximately 1.9 eV per formal oxidation state. azom.com This systematic shift allows for the determination of the metal's oxidation state in unknown compounds. Furthermore, the fine structure of the L2,3-edges provides a fingerprint of the system's electronic configuration. Theoretical modeling is often required to fully interpret these complex spectral signatures. For example, in chromium(III) acetylacetonate, Cr(acac)3, an octahedral complex with a 3d3 configuration, the L-edge spectrum is influenced by the ligand field splitting (10Dq), which is on the order of 2.2 eV. wikipedia.org
The information gleaned from L-edge XAS is crucial for understanding the electronic structure which dictates the chemical reactivity and physical properties of metal acetylacetonate complexes formed from precursors like sodium acetylacetonate.
Computational Chemistry and Theoretical Modeling
Computational chemistry provides indispensable tools for elucidating the electronic structure, molecular geometry, and reactivity of sodium acetylacetonate and its derivative complexes. These theoretical methods complement experimental techniques by offering atomic-level insights that are often difficult to obtain through measurement alone.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic and Structural Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is widely used to predict the ground-state electronic and structural properties of acetylacetonate systems. DFT calculations can accurately determine optimized molecular geometries, bond lengths, bond angles, and vibrational frequencies. orgsyn.org For the acetylacetonate anion, DFT studies confirm the delocalization of π-electrons across the O-C-C-C-O backbone, with C-O and C-C bond lengths intermediate between single and double bonds. rsc.org
The table below presents selected calculated bond lengths for the acetylacetonate ligand in a zinc complex, illustrating the typical structural parameters obtained from DFT calculations.
| Bond | Calculated Bond Length (Å) at B3LYP/LANL2DZ Level rsc.org |
|---|---|
| C-O | 1.308 |
| C-C (in ring) | 1.417 |
Time-Dependent Density Functional Theory (TD-DFT) extends DFT to study excited-state properties, making it a powerful tool for simulating and interpreting electronic spectra, such as UV-Vis and X-ray absorption spectra. rsc.org TD-DFT calculations have been successfully used to reproduce the oxygen and carbon K-edge XA spectra of manganese acetylacetonate complexes, allowing for the unambiguous identification of electronic states associated with ligand-to-metal charge transfer (LMCT) transitions. rsc.org
Multiconfigurational Wave Function Theory and Crystal Field Simulations
For systems with strong electron correlation or for accurately describing excited states, single-reference methods like DFT can be insufficient. In such cases, multiconfigurational wave function theories, such as the Complete Active Space Self-Consistent Field (CASSCF) and the Restricted Active Space (RAS) methods, provide a more rigorous description of the electronic structure. These methods are particularly important for modeling the complex L-edge XA spectra of transition metal acetylacetonates. wikipedia.orgrsc.org
By explicitly including multiple electronic configurations in the wave function, these methods can accurately capture the intricate interplay of electron correlation, spin-orbit coupling, and ligand field effects that shape the spectra. For example, RAS calculations have been shown to reproduce the experimental manganese L2,3-edge spectra of Mn(acac)n+ complexes well. azom.comrsc.org
These advanced calculations are often combined with semi-empirical simulations based on Crystal Field Theory (CFT) or Ligand Field Multiplet (LFM) theory. rsc.org These models use a more parameterized approach but can provide intuitive chemical insights. Crystal Field and Charge Transfer Multiplet (CTM) simulations can extract empirical parameters, such as the crystal field splitting parameter (10Dq) and exchange interaction strengths, directly from experimental spectra. wikipedia.orgrsc.org This combined experimental and theoretical approach enables a detailed understanding of metal-ligand hybridization and the covalent character of the bonds in acetylacetonate complexes. rsc.org
The table below summarizes key parameters for manganese acetylacetonate complexes derived from a combination of experimental XAS and theoretical simulations.
| Complex | Formal Oxidation State | Crystal Field Splitting (10Dq) from CTM (eV) rsc.org | Exchange Splitting from TD-DFT (eV) rsc.org |
|---|---|---|---|
| Mn(acac)2+ | +3 | 1.1 | 2.4 |
| Mn(acac)3+ | +4 | 1.5 | 2.0 |
Kinetic Modeling of Reaction Mechanisms
Computational chemistry is a vital tool for investigating the mechanisms and kinetics of chemical reactions involving the acetylacetonate ion. By mapping the potential energy surface of a reaction, key features like transition states and intermediates can be identified, and activation energies can be calculated to predict reaction rates.
DFT calculations have been used to explore the mechanisms of various reactions. For example, the mechanism of the oxygen reduction reaction (ORR) on a cobalt(II) acetylacetonate complex, Co(acac)2, supported on N-doped graphene has been systematically studied. rsc.org These computations revealed that the reaction proceeds via a more efficient 4-electron pathway with a calculated overpotential of 0.67 V. rsc.org The study identified the most stable adsorption site for the O2 molecule and calculated the adsorption energy to be -0.96 eV, providing fundamental insights into the catalytic process. rsc.org
Kinetic studies on the nitrosation of acetylacetone have also been informed by computational modeling. The reaction mechanism involves the electrophilic attack of a nitrosating agent on the enol form of acetylacetone. Kinetic models help to elucidate whether the rate-limiting step is the initial enolization or the subsequent attack, depending on the reaction conditions.
Furthermore, the fundamental reactions of sodium acetylacetonate, such as its synthesis by deprotonation of acetylacetone or its use in forming metal acetylacetonate complexes, can be modeled. rsc.org Computational approaches can be used to study the reaction pathways for C-alkylation versus O-alkylation, a common reactivity question for enolates. rsc.org By calculating the energy barriers for competing pathways, these models can predict reaction outcomes and help optimize synthetic procedures.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of sodium acetylacetonate (B107027) and other metal acetylacetonates (B15086760) is undergoing a green transformation. researchgate.net Conventional methods, which often involve strong bases in volatile organic solvents or reactions that produce significant amounts of wastewater, are being re-evaluated. google.comwikipedia.org Research is now focused on developing more environmentally benign and efficient synthetic protocols.
Key emerging strategies include:
Solid-State Synthesis: A promising green alternative is the solid-phase grinding of a metal salt, a stable base, and acetylacetone (B45752) at room temperature. nanotrun.com This method obviates the need for solvents, leading to faster reactions, lower energy consumption, and reduced environmental impact. nanotrun.com
Catalytic Innovations: The use of novel catalysts, such as magnetic solid alkali catalysts, is being explored to improve reaction yields and simplify processes. google.com One such process, reacting ethyl acetoacetate (B1235776) with acetic anhydride (B1165640) over a magnetic catalyst, reports high yields with minimal pollution, making it suitable for industrial-scale production. google.com
Exploration of New Coordination Modes and Multimetallic Systems
The acetylacetonate (acac) ligand's versatility extends beyond its typical bidentate chelation, where both oxygen atoms bind to a metal center to form a stable six-membered ring. wikipedia.orgresearchgate.net Researchers are exploring less common coordination behaviors and leveraging the ligand to construct complex multimetallic architectures.
Multimetallic Systems: Sodium acetylacetonate serves as a crucial building block for creating multimetallic nanoparticles and catalysts. chinesechemsoc.orgpnas.org These materials, containing two or more different metals, can exhibit synergistic effects, leading to enhanced catalytic performance that is not achievable with single-metal systems. acs.orgnih.gov A key strategy involves using metal acetylacetonate precursors with different reduction kinetics to synthesize precisely structured core-shell bimetallic nanoparticles. chinesechemsoc.org For instance, researchers have developed a library of multimetallic (e.g., Pt, Co, Ni, Cu, Fe, Mn) nanoparticles where the crystal structure and atomic arrangement on high-index facets can be deliberately controlled through annealing, leading to superior catalytic activity. pnas.org
Advancements in Catalytic Applications through Supramolecular Interactions
Supramolecular chemistry offers a sophisticated toolkit to enhance the performance of catalysts derived from sodium acetylacetonate. By using non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and metal-ligand coordination—researchers can assemble, modify, and regulate catalytic systems with high precision. rsc.org
This approach allows for the dynamic construction of catalysts where the active site can be modulated. rsc.orgnih.gov For example, an externally added molecule can act as a switch, binding to the catalyst and inducing a conformational change that enhances its activity or selectivity. nih.gov In such a system, the binding of a guest molecule can help to properly orient the substrate within the catalyst's active site, increasing the reaction rate. nih.gov This integration of molecular self-assembly with catalysis represents a powerful strategy for developing highly responsive and efficient catalytic systems based on metal acetylacetonate frameworks. nih.gov
Integration into Advanced Functional Materials for Energy and Environmental Technologies
The derivatives of sodium acetylacetonate are integral to the development of advanced materials designed to address critical energy and environmental challenges. ontosight.aiamericanelements.com
Table 1: Applications of Acetylacetonate-Derived Materials in Energy and Environmental Technologies
| Technology Area | Application | Material/Compound Used | Research Finding | Citation(s) |
| Energy Storage | Non-aqueous Redox Flow Batteries | Metal-acetylacetonate complexes | Promising for grid-scale energy storage due to favorable electrochemical properties. | researchgate.net |
| Energy Conversion | Solar Cells | Nanoparticles synthesized from sodium acetylacetonate | Used to create nanoparticles that can potentially increase solar cell efficiency. | ontosight.ai |
| Energy Conservation | Thermal Energy Storage | Sodium Acetate (B1210297) (related compound) | Used in phase change materials for efficient heating and cooling systems. | patsnap.com |
| Environmental Remediation | Water Treatment | Lignin-derived magnetic activated carbon | Synthesized using iron(III) acetylacetonate to remove pharmaceutical pollutants from water. | acs.org |
| Green Catalysis | Oxidation of Organic Compounds | Supported manganese acetylacetonate | Acts as a reusable catalyst for the oxidation of limonene, reducing waste. | nanotrun.com |
| Advanced Materials | Self-healing Polymers / E-skin | Aluminum acetylacetonate | Creates stretchable, self-healing, and conductive composites for sensor applications. | acs.org |
These applications leverage the ability of acetylacetonate complexes to act as versatile precursors for a wide range of materials, from nanoparticles for solar cells to components of next-generation batteries. ontosight.airesearchgate.net In environmental technology, they are used to create catalysts for cleaner industrial processes and advanced adsorbents for removing pollutants from water. nanotrun.comacs.org
Sophisticated Computational Approaches for Predictive Design
Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new materials based on sodium acetylacetonate. Advanced modeling techniques provide deep insights into the structure-property relationships that govern the performance of these materials.
Density Functional Theory (DFT): DFT calculations are widely used to predict the electronic structure, stability, solubility, and electrochemical potentials of metal acetylacetonate complexes. researchgate.net This allows researchers to screen vast numbers of potential candidates for applications like redox flow batteries, identifying those with the most promising properties before undertaking expensive and time-consuming laboratory synthesis. researchgate.net For example, DFT studies have established a correlation between the cycle life of these complexes in batteries and the localization of frontier molecular orbitals (HOMO/LUMO) on the metal center. researchgate.net
Molecular Dynamics (MD): MD simulations provide a window into the dynamic behavior of materials. acs.org They are used to understand the mechanisms behind properties like self-healing in acetylacetonate-coordinated polymers, offering a predictive foundation for designing materials with optimized mechanical strength and durability. acs.org
Thermodynamic Models: Models such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) are being developed to predict the solubility of metal acetylacetonates in various media, including supercritical carbon dioxide. nii.ac.jp This is crucial for designing efficient deposition processes for creating thin films and nanostructures. nii.ac.jp
These computational approaches are shifting the paradigm from empirical, trial-and-error discovery to a more rational, predictive design of functional materials.
Q & A
Basic Research Questions
Q. How can researchers confirm the formation of sodium 2,4-pentanedionate in a synthesis reaction?
- Methodology : Use spectroscopic techniques such as NMR to identify the deprotonation of 2,4-pentanedione (acetylacetone) and the formation of the enolate ion. Compare the chemical shifts of protons adjacent to the carbonyl groups (typically downfield shifts in the enolate form). Mass spectrometry (MS) can also verify the molecular ion peak at m/z 122.03 (monoisotopic mass) .
- Key Data : Sodium acetylacetonate’s molecular formula is C₅H₇NaO₂ , with characteristic IR stretches at ~1600 cm⁻¹ (C=O) and ~1500 cm⁻¹ (C-O⁻) .
Q. What experimental conditions favor stable ion pairs in sodium 2,4-pentanedionate solutions?
- Methodology : Use UV-Vis spectroscopy to monitor ion-pair formation. In polar aprotic solvents like DMF, ion pairs remain detectable even at low concentrations (~10⁻⁴ M) due to strong sodium-enolate interactions. Compare dissociation trends with weaker acids (e.g., p-cresol salts) versus stronger acids (e.g., p-nitrophenol salts) .
- Key Data : In DMF, ion pairs of β-diketones like sodium acetylacetonate exhibit distinct UV absorption bands at 270–300 nm, which diminish upon dilution in dissociative solvents .
Q. What safety precautions are critical when handling sodium 2,4-pentanedionate in the lab?
- Methodology : Avoid thermal decomposition (>150°C), which releases toxic 2,4-pentanedione (linked to dermatitis, neurotoxicity, and thymus damage). Use FTIR or GC-MS to detect decomposition products. Always work in a fume hood with PPE (gloves, lab coat) .
Advanced Research Questions
Q. How does the coordination chemistry of sodium 2,4-pentanedionate influence its role in catalytic systems?
- Methodology : Study its interaction with transition metals (e.g., Mo(VI)) using PMR or X-ray crystallography . For example, in Mo(VI)-catalyzed oxidations, sodium acetylacetonate forms intermediates like 3,3-dihydroxy-2,4-pentanedione , detectable via PMR shifts at δ 2.2–2.5 ppm (CH₃) and δ 5.0–5.5 ppm (OH) .
- Contradictions : While Mo(VI) complexes stabilize intermediates, competing pathways (e.g., free-radical mechanisms) may arise under acidic conditions, requiring ESR to rule out paramagnetic species .
Q. What strategies resolve contradictions in ion-pair dissociation behavior across solvents?
- Methodology : Compare conductivity measurements (for ionic mobility) with UV-Vis data in solvents like DMF, THF, and water. For sodium acetylacetonate, ion pairs dominate in DMF but dissociate in water due to solvation effects. Contrast with malonate anions, which show negligible ion pairing even at low concentrations .
- Key Insight : Solvent dielectric constant (ε) and cation-solvent interactions are critical. For example, ε(DMF) ≈ 37 vs. ε(water) ≈ 80 .
Q. How can sodium 2,4-pentanedionate be applied in synthesizing nitrogen-rich heterocycles for energetic materials?
- Methodology : Use Knoevenagel condensation with aldehydes to form activated intermediates, followed by cyclization. For example, reacting with 1,3-diaminoguanidine yields dihydrotetrazines, which oxidize to tetrazines (high-nitrogen compounds). Optimize reaction conditions (e.g., Na₂CO₃ as base, 60–80°C) .
- Key Data : Tetrazine derivatives exhibit thermal stability up to 200°C, confirmed by DSC .
Methodological Considerations
Q. What analytical techniques are optimal for distinguishing sodium 2,4-pentanedionate from its decomposition products?
- Approach : Combine TGA-MS to track mass loss events (e.g., 2,4-pentanedione release at ~150°C) with HPLC to quantify residual acetylacetone. Calibrate against standards .
Q. How can researchers mitigate solvent effects in studying sodium acetylacetonate’s reactivity?
- Approach : Use solvent-free conditions (e.g., ball-milling) or ionic liquids to minimize solvation interference. Compare reaction kinetics in DMF vs. [BMIM][PF₆] via stopped-flow spectroscopy .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
